molecular formula C21H22N2O4S B2384393 N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 2034528-53-3

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

Cat. No. B2384393
M. Wt: 398.48
InChI Key: XHXNFXPPLAIZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C21H22N2O4S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Activity and Hybrid Compound Synthesis

Sulfonamides have been recognized for their significant pharmacological properties, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. A recent review by Ghomashi et al. (2022) emphasized the advances in designing sulfonamide hybrids that incorporate various organic compounds, highlighting the synthesis and biological activity of hybrids containing coumarin, indole, quinoline, and other pharmaceutical active scaffolds. This review suggests the potential of such compounds in the development of new therapeutic agents with enhanced efficacy and specificity (Ghomashi, Ghomashi, Aghaei, & Massah, 2022).

Antimicrobial Properties

The antimicrobial potential of sulfonamide derivatives has also been explored. Compounds integrating the quinoline structure with sulfonamide groups have been synthesized and evaluated for their antimicrobial efficacy. This includes research on 4-quinolinylazo-N-pyrimidinyl benzenesulfonamide derivatives, which showed significant activity against Gram-positive bacteria, suggesting their utility in addressing microbial resistance and developing new antimicrobials (Biointerface Research in Applied Chemistry, 2019).

Antineoplastic Potential

The antiproliferative properties of pyrrolo[3,2-f]quinoline derivatives, another group related to the sulfonamide family, have been investigated for their efficacy against cancer cell lines. Ferlin et al. (2001) synthesized novel pyrroloquinoline derivatives and assessed their cell growth inhibitory properties, particularly against leukemia cell lines. The study indicates the potential of these compounds in cancer therapy, especially in modulating the activity and specificity against various cancer types (Ferlin, Gatto, Chiarelotto, & Palumbo, 2001).

properties

IUPAC Name

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c24-19-6-5-14-9-18(10-15-7-8-23(19)20(14)15)28(26,27)22-13-21(25)11-16-3-1-2-4-17(16)12-21/h1-4,9-10,22,25H,5-8,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXNFXPPLAIZLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NCC4(CC5=CC=CC=C5C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide

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